molecular formula C19H21ClN4O2S B4650284 4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE

4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B4650284
M. Wt: 404.9 g/mol
InChI Key: QBDQJQBKJGSOBH-UHFFFAOYSA-N
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Description

4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a triazole ring, a chlorophenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the attachment of the sulfonamide group. Common reagents used in these reactions include chlorophenylmethyl chloride, triazole precursors, and sulfonamide derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.

Scientific Research Applications

4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and sulfonamide-containing molecules. Examples are:

  • 4-BUTYL-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE
  • 4-BUTYL-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-butyl-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-2-3-5-15-8-10-18(11-9-15)27(25,26)23-19-21-14-24(22-19)13-16-6-4-7-17(20)12-16/h4,6-12,14H,2-3,5,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDQJQBKJGSOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE

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